Aroclor 5460

Descripción general

Descripción

Aroclor 5460 is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols . It is a hazardous material with many physiological and developmental effects which includes; oncogenic, reproductive system disturbance, acne-causing effects and others .

Synthesis Analysis

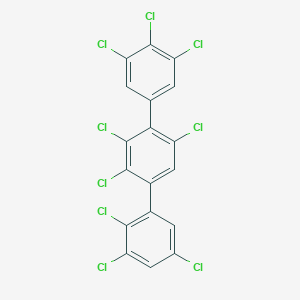

Aroclor 5460 is a mixture of polychlorinated terphenyl molecules in multiple configurations (ortho-, meta-, or para-) with 60% chlorination by weight . In the naming series, the final two digits indicated the amount of Aroclor 5460 in the product .Molecular Structure Analysis

The molecular formula of Aroclor 5460 is C18H5Cl9 . The exact mass is 539.752899 g/mol and the monoisotopic mass is 535.758799 g/mol .Chemical Reactions Analysis

Aroclor 5460 is used primarily as electrical insulating fluids in capacitors and transformers and also as hydraulic, heat transfer, and lubricating fluids . It is also used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .Physical And Chemical Properties Analysis

Aroclor 5460 has a molecular weight of 540.3 g/mol . It is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols .Aplicaciones Científicas De Investigación

Electrical Insulating Fluid

Aroclor 5460, like other polychlorinated biphenyls (PCBs), was primarily used as an electrical insulating fluid in capacitors and transformers . Its chemical stability and resistance to heat made it ideal for these applications.

Hydraulic, Heat Transfer, and Lubricating Fluid

PCBs, including Aroclor 5460, were also used as hydraulic, heat transfer, and lubricating fluids . Their low flammability and high boiling points made them suitable for these uses.

Plasticizers

Aroclor 5460 was blended with other chemicals as plasticizers . Specifically, the Aroclor 6000 series of plasticizers was formulated as blends of Aroclor 5460 and Aroclor 1221 . These products served as transitional plasticizers between PCB-containing and non-PCB-containing products .

Fire Retardants

Due to their resistance to heat and flame, PCBs were used as fire retardants . They were added to a range of products to increase their fire resistance.

In Caulks, Adhesives, and Plastics

PCBs were used in a range of products including caulks, adhesives, and plastics . Their chemical stability and resistance to degradation made them useful in these applications.

In Carbonless Copy Paper

PCBs were used in carbonless copy paper . Their ability to facilitate the transfer of ink made them valuable in this application.

Safety and Hazards

Mecanismo De Acción

Target of Action

Aroclor 5460, a chlorinated terphenyl, is structurally and chemically similar to polychlorinated biphenyls (PCBs)

Mode of Action

It’s known that aroclor 5460 is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols . It is also nonoxidizing, noncorrosive, and thermoplastic .

Biochemical Pathways

It’s known that four main enzymes are reported for the biodegradation pathway of pcbs: biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) . Given the structural similarity of Aroclor 5460 to PCBs, it’s plausible that similar enzymes and pathways may be involved in its metabolism.

Pharmacokinetics

It’s known that aroclor 5460 is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that its bioavailability may be limited, and its excretion may be slow.

Result of Action

It’s known that aroclor 5460 is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that it may accumulate in tissues and have long-term effects.

Action Environment

It’s known that aroclor 5460 is a stable, nonflammable compound . This suggests that it may be resistant to degradation in various environmental conditions.

Propiedades

IUPAC Name |

1,3,4-trichloro-5-(2,3,5-trichlorophenyl)-2-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5Cl9/c19-7-3-8(15(24)13(23)4-7)9-5-10(20)14(18(27)16(9)25)6-1-11(21)17(26)12(22)2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRFJLRPRQPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C(=C2Cl)Cl)C3=C(C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864310 | |

| Record name | 1~2~,1~3~,1~5~,2~2~,2~3~,2~5~,3~3~,3~4~,3~5~-Nonachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aroclor 5460 | |

CAS RN |

11126-42-4 | |

| Record name | Polychlorinated triphenyl (aroclor 5460) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011126424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

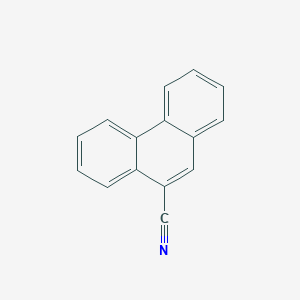

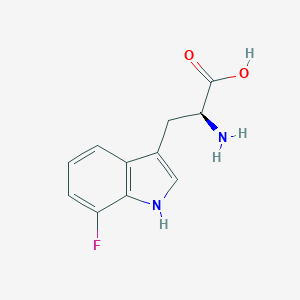

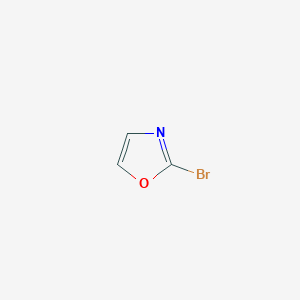

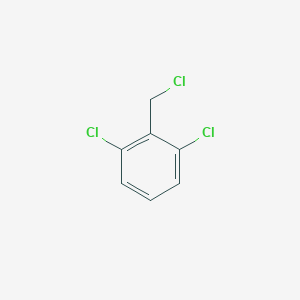

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)

![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)

![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)

![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)